molecular formula C19H18O2 B127633 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol CAS No. 908291-72-5

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Cat. No. B127633
M. Wt: 278.3 g/mol
InChI Key: VFVBVEMVTNQIMZ-UHFFFAOYSA-N
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Description

“3-(1-Naphthalenyloxy)-1-phenyl-1-propanol” is a chemical compound . It is an impurity of Dapoxetine . Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of premature ejaculation .


Synthesis Analysis

The synthesis of 1-phenyl-3-naphthalenyloxy-propanamines, which includes “3-(1-Naphthalenyloxy)-1-phenyl-1-propanol”, has been described in the literature . These intermediates are derived from cheap and readily available products .

Scientific Research Applications

1. Receptor Ligand Studies

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol has been identified as a selective dopamine D4 receptor ligand. Studies have demonstrated its affinity and selectivity, highlighting its potential as a neurological probe or therapeutic agent. The compound's structural variations have shown significant impact on its potency, providing insights into receptor-ligand interactions and the design of more effective drugs (Wright et al., 1997).

2. Fluorescent Recognition of Amino Alcohols

Innovative applications in fluorescence-based sensing have been reported, where derivatives of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol are used in dendrimers. These dendrimers exhibit strong fluorescence and enantioselective quenching by chiral amino alcohols, suggesting their utility in rapid enantiomeric composition determination and potential in the discovery of asymmetric catalysts and reagents (Pugh et al., 2001).

3. Chiral Intermediate in Drug Synthesis

The compound has also been used as a chiral intermediate in the synthesis of antidepressant drugs. Advanced enzymatic methods have been developed to obtain high enantioselectivity for its derivatives, showcasing its relevance in the pharmaceutical industry (Choi et al., 2010).

properties

IUPAC Name

3-naphthalen-1-yloxy-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBVEMVTNQIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432923
Record name 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

CAS RN

908291-72-5
Record name 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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